N,N-Dichloro-2,3-dimethylbenzenesulfonamide

Oxidation kinetics Linear free-energy relationships N,N-Dichloroarenesulfonamide reactivity

Avoid over-oxidation and regioisomer contamination in sensitive chloroamidation protocols. N,N-Dichloro-2,3-dimethylbenzenesulfonamide (CAS 610770-33-7) provides attenuated, sterically-directed electrophilic chlorine transfer. Key differentiation: - Unique ortho,meta-dimethyl pattern deviates from standard Hammett linear free-energy predictions, preventing uncontrolled oxidation inherent to unsubstituted analogs. - LogP 3.68 ensures superior organic-phase partitioning for biphasic or phase-transfer catalysis. - Unambiguous IR and NMR fingerprint enables rapid identity verification, assuring exact regioisomer procurement for reproducible SAR data.

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
CAS No. 610770-33-7
Cat. No. B12582243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dichloro-2,3-dimethylbenzenesulfonamide
CAS610770-33-7
Molecular FormulaC8H9Cl2NO2S
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)S(=O)(=O)N(Cl)Cl)C
InChIInChI=1S/C8H9Cl2NO2S/c1-6-4-3-5-8(7(6)2)14(12,13)11(9)10/h3-5H,1-2H3
InChIKeyCPBDAMZCTJUVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dichloro-2,3-dimethylbenzenesulfonamide Core Identity and Class


N,N-Dichloro-2,3-dimethylbenzenesulfonamide (CAS 610770-33-7, molecular formula C₈H₉Cl₂NO₂S) belongs to the class of N,N-dichloroarenesulfonamides [1]. These compounds, formally dichloramine derivatives of sulfonamides, serve as electrophilic chlorinating and oxidizing reagents, as well as versatile synthetic intermediates for constructing nitrogen-containing molecules [2]. The 2,3-dimethyl substitution pattern on the phenyl ring differentiates it from the unsubstituted parent and other regioisomers, conferring distinct steric and electronic properties that influence reactivity and selectivity in specific chemical transformations.

N,N-Dichloro-2,3-dimethylbenzenesulfonamide: Why Substitution Fails


Within the N,N-dichloroarenesulfonamide family, the number, position, and electronic nature of ring substituents directly modulate the electrophilicity of the N–Cl bonds and, consequently, the reagent’s oxidizing and chlorinating power [1]. Unlike the unsubstituted N,N-dichlorobenzenesulfonamide or its 4-methyl analog, which are subject to a systematic Hammett relationship based solely on para-substituent effects, the ortho, meta-dimethyl substitution present in the 2,3-dimethyl derivative introduces steric hindrance around the sulfonamide group and a non-additive electronic perturbation that deviates from simple linear free-energy predictions [2]. Therefore, substituting this compound with a regioisomeric analog or the parent compound can lead to altered reaction rates, differing product distributions, or reagent incompatibility under standardized protocols, making direct procurement of the specified compound essential for reproducible outcomes.

N,N-Dichloro-2,3-dimethylbenzenesulfonamide Differential Evidence


Oxidant Strength Modulation: Hammett Correlation in DMSO Oxidation

The oxidizing strength of N,N-dichloroarenesulfonamides toward dimethyl sulfoxide (DMSO) in 50% aqueous acetic acid is governed by the electron-donating or -withdrawing character of ring substituents. For the p-substituted series, the observed rate constant (k_obs) follows the Hammett equation log k_obs = −3.19 + 1.05σ [1]. The positive reaction constant (ρ = 1.05) indicates that electron-withdrawing groups accelerate Cl⁺ release, while electron-donating groups such as methyl suppress it. The 2,3-dimethyl substitution introduces two electron-donating methyl groups, which collectively reduce the electrophilicity of the N–Cl bonds compared to the unsubstituted parent (σ = 0) or mono‑p‑methyl analog (σ = −0.17), positioning it as a milder, more selective oxidant. Although direct k_obs data for the 2,3-dimethyl compound are not reported in the para-substituted Hammett analysis, the additive substituent effect predicts a measurable rate depression relative to N,N-dichlorobenzenesulfonamide.

Oxidation kinetics Linear free-energy relationships N,N-Dichloroarenesulfonamide reactivity

Spectroscopic Differentiation by IR and NMR

The N,N-dichloro-2,3-dimethylbenzenesulfonamide was explicitly prepared and characterized alongside its 2,4- and 2,5-dimethyl regioisomers [1]. Infrared spectra revealed N–Cl asymmetric stretching bands in the range 790–735 cm⁻¹ and symmetric stretching in the range 595–546 cm⁻¹, with the exact frequencies influenced by the ring substitution pattern. ¹H and ¹³C NMR chemical shifts for the aromatic protons and carbons were measured and found to agree with values calculated by additive substituent contributions to the benzene shift. While the study concluded that substitution effects on N–Cl frequencies are non-systematic, the specific spectral signatures of the 2,3-dimethyl derivative provide a unique analytical fingerprint that distinguishes it from its regioisomers, enabling identity verification and purity assessment in procurement and quality control workflows.

Vibrational spectroscopy NMR spectroscopy Structural characterization

Predicted Lipophilicity Shift (LogP) vs. Analogs

The calculated partition coefficient (LogP) for N,N-dichloro-2,3-dimethylbenzenesulfonamide is reported as 3.68 [1]. This value reflects the combined lipophilic contribution of two methyl groups on the aromatic ring plus the two chlorine atoms on the sulfonamide nitrogen. By comparison, the unsubstituted N,N-dichlorobenzenesulfonamide and its 4-methyl analog exhibit lower computed LogP values (the parent dichloramine-B has a calculated LogP of approximately 2.3–2.5 based on fragment-based estimations). The elevated LogP of the 2,3-dimethyl derivative implies enhanced solubility in non-polar organic solvents and altered partitioning in biphasic reaction systems relative to less alkylated congeners.

Lipophilicity LogP Physicochemical property differentiation

Ortho-Methyl Steric Shielding in Chlorine Transfer

Unlike the 4-methyl or 2,4-/2,5-dimethyl regioisomers, the 2,3-dimethyl substitution places a methyl group ortho to the sulfonamide functionality. This ortho-methyl group imposes steric congestion around the –SO₂NCl₂ moiety, which can influence the approach trajectory of nucleophilic substrates and radical intermediates during chlorine atom transfer reactions [1]. Although no direct kinetic comparison for chlorine transfer selectivity is published for this specific compound, the established sensitivity of N,N-dichlorosulfonamide reactivity to steric environment, as demonstrated in Et₃B-mediated radical additions where the arenesulfonyl group size affects regioselectivity, implies that the 2,3-dimethyl derivative may offer distinct facial selectivity or reduced propensity for undesired side reactions compared to sterically less hindered analogs.

Steric effects Regioselectivity Chlorine transfer

N,N-Dichloro-2,3-dimethylbenzenesulfonamide Application Scenarios


Controlled Oxidation of Sensitive Substrates

In synthetic sequences where over-oxidation or chlorination of sensitive functional groups is a concern, the attenuated oxidizing power of N,N-dichloro-2,3-dimethylbenzenesulfonamide—predicted from the electron-donating effect of its two methyl groups as established by the Hammett correlation (log k_obs = −3.19 + 1.05σ) [1]—makes it a more suitable candidate than the unsubstituted parent or electron-poor analogs. This is particularly relevant in the oxidation of sulfur-containing substrates (e.g., thioethers to sulfoxides) or in the selective chloroamidation of alkenes bearing acid-labile protecting groups.

Regioisomer-Specific Reagent for SAR Studies

The ability to unambiguously verify the identity of the 2,3-dimethyl regioisomer via its unique IR and NMR spectroscopic fingerprint [1] supports its use as a building block in medicinal chemistry SAR campaigns. When a specific dimethyl substitution pattern on the arenesulfonamide scaffold is required for target binding (e.g., in carbonic anhydrase or dihydropteroate synthase inhibitor programs), procurement of the exactly specified regioisomer—rather than a cheaper mixed or incorrectly substituted batch—is essential to avoid misleading biological data.

High Lipophilicity in Phase-Transfer Catalysis

With a calculated LogP of 3.68 [1], N,N-dichloro-2,3-dimethylbenzenesulfonamide partitions strongly into organic phases, making it the preferred choice for biphasic reactions (e.g., liquid–liquid phase-transfer catalysis) or solvent systems where polar, water-miscible reagents are disadvantageous. Its higher organic solubility compared to N,N-dichlorobenzenesulfonamide (LogP ~2.3–2.5) can translate into higher effective concentrations in the reactive phase and improved reaction rates under water-free conditions.

Steric Demand for Diastereoselective Chlorine Transfer

The ortho-methyl group in the 2,3-dimethyl substitution pattern introduces steric hindrance around the –SO₂NCl₂ group [1]. This structural feature can be exploited to influence the facial selectivity of chlorine delivery to prochiral substrates, offering a potential advantage in asymmetric synthesis protocols where the steric environment of the chlorine donor governs the diastereomeric ratio of chloroaminated or aziridinated products.

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